molecular formula C9H14N2O2 B13755888 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine CAS No. 60737-54-4

1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine

Cat. No.: B13755888
CAS No.: 60737-54-4
M. Wt: 182.22 g/mol
InChI Key: JGZSQTNMSGRPHP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine is a compound of significant interest in organic chemistry due to its unique structure and reactivity. The compound features a cyclopropylmethyl group attached to a pyrrolidine ring, with a nitromethylene group at the 2-position. This combination of functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of pyrrolidine derivatives, followed by the introduction of the nitromethylene group. The reaction conditions typically include the use of strong bases and nucleophiles to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the conversion of the nitromethylene group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include strong acids, bases, and various catalysts.

Scientific Research Applications

1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may undergo hydroxylation or amination, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, such as dehydration and coupling reactions, to produce the final products .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:

Properties

CAS No.

60737-54-4

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(cyclopropylmethyl)-2-(nitromethylidene)pyrrolidine

InChI

InChI=1S/C9H14N2O2/c12-11(13)7-9-2-1-5-10(9)6-8-3-4-8/h7-8H,1-6H2

InChI Key

JGZSQTNMSGRPHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C[N+](=O)[O-])N(C1)CC2CC2

Origin of Product

United States

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